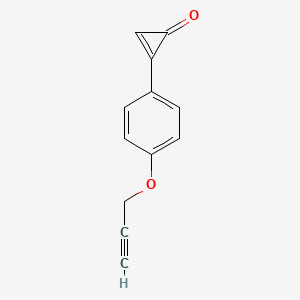

Cyclopropenone probe 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C12H8O2 |

|---|---|

分子量 |

184.19 g/mol |

IUPAC 名称 |

2-(4-prop-2-ynoxyphenyl)cycloprop-2-en-1-one |

InChI |

InChI=1S/C12H8O2/c1-2-7-14-10-5-3-9(4-6-10)11-8-12(11)13/h1,3-6,8H,7H2 |

InChI 键 |

NPMUYJHJORYPSD-UHFFFAOYSA-N |

规范 SMILES |

C#CCOC1=CC=C(C=C1)C2=CC2=O |

产品来源 |

United States |

Foundational & Exploratory

What is the mechanism of action for Cyclopropenone probe 1?

An In-Depth Technical Guide to the Mechanism of Action of Cyclopropenone Probe 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical tool designed for the investigation of glutathione (B108866) S-transferase pi-1 (GSTP1), a key enzyme implicated in the development of drug resistance in various cancers, including triple-negative breast cancer.[1][2] This probe functions as a targeted covalent inhibitor, enabling both the study of GSTP1's enzymatic activity and its identification within the complex cellular proteome.[1] Structurally, the probe features two key components: an electrophilic cyclopropenone "warhead" responsible for covalent modification, and a terminal alkyne handle for bioorthogonal "click" chemistry applications.[1][2] This dual functionality makes it a powerful reagent for activity-based protein profiling (ABPP) and inhibitor development.

Core Mechanism of Action: Covalent Inhibition of GSTP1

The primary mechanism of action for this compound is the specific and covalent inactivation of GSTP1. The probe's cyclopropenone group is a highly reactive electrophile due to its inherent ring strain.[1] This reactivity is precisely targeted to the catalytic active site of GSTP1.

The inhibition proceeds via a direct nucleophilic attack from the thiol group of a specific cysteine residue, Cys47 , located within the enzyme's active site.[3] This cysteine is critical for the catalytic function of GSTP1. The nucleophilic sulfur atom attacks one of the sp2-hybridized carbon atoms of the cyclopropenone ring, initiating a ring-opening reaction. This process results in the formation of a stable, irreversible covalent bond between the probe and the enzyme, thereby permanently inactivating it.[1][3]

Caption: Covalent modification of GSTP1 by this compound.

Quantitative Data Summary

The efficacy of this compound and its derivatives as GSTP1 inhibitors has been quantified through various biochemical assays. The following table summarizes key findings from the primary literature.[1]

| Compound | Target | Assay Type | Result (IC₅₀) | Cell Line |

| This compound | GSTP1 | In vitro enzyme activity | 1.81 ± 0.12 µM | Recombinant Protein |

| Derivative Compound 7 | GSTP1 | In vitro enzyme activity | 0.49 ± 0.05 µM | Recombinant Protein |

| Derivative Compound 7 | GSTP1 | Cellular Thermal Shift Assay (CETSA) | Effective | MDA-MB-231 |

Data sourced from Fan Y, et al. J Med Chem. 2021.[1]

Experimental Protocols

In Vitro GSTP1 Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the probe against recombinant GSTP1 protein.

-

Materials:

-

Recombinant human GSTP1 protein

-

This compound (or derivatives) dissolved in DMSO

-

Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 6.5, containing 0.1 mM EDTA

-

Substrates: 1 mM Glutathione (GSH) and 1 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 20 nM of GSTP1 protein to each well.

-

Add the diluted probe solutions to the wells and incubate for 30 minutes at 37°C to allow for covalent modification.

-

Initiate the enzymatic reaction by adding GSH and CDNB to a final concentration of 1 mM each.

-

Immediately monitor the increase in absorbance at 340 nm every minute for 10-15 minutes at 37°C. The absorbance change corresponds to the formation of the GSH-CDNB conjugate.

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Chemoproteomic Target Identification in Live Cells

This protocol outlines the workflow for identifying the cellular targets of this compound using its alkyne handle for click chemistry-based enrichment.

-

Materials:

-

MDA-MB-231 cells (or other relevant cell line)

-

This compound

-

Reporter tag: Azide-Biotin

-

Click Chemistry Reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (B86663) (CuSO₄)

-

Lysis Buffer: RIPA buffer with protease inhibitors

-

Streptavidin-coated agarose (B213101) beads

-

Mass spectrometer (e.g., Orbitrap) and LC system

-

-

Procedure:

-

Cell Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat the cells with a working concentration of this compound (e.g., 10 µM) and a vehicle control (DMSO) for 2-4 hours.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome lysate).

-

Click Chemistry (CuAAC): To the lysate, add Azide-Biotin, TCEP, TBTA, and CuSO₄. Incubate at room temperature for 1-2 hours to ligate the biotin (B1667282) reporter to the probe-modified proteins.

-

Affinity Purification: Add streptavidin-coated agarose beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with lysis buffer and then with urea (B33335) buffer to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

-

LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting spectra against a human protein database to identify the proteins that were enriched in the probe-treated sample compared to the control.

-

Visualization of Chemoproteomics Workflow

The following diagram illustrates the logical flow of the target identification experiment.

Caption: Workflow for identifying cellular targets of this compound.

References

Cyclopropenone probe 1 structure and synthesis pathways.

An In-depth Technical Guide to the Structure and Synthesis of Cyclopropenone Probes

Introduction

Cyclopropenones are a fascinating class of molecules characterized by a highly strained, three-membered ring containing a carbonyl group. This unique structure imparts remarkable reactivity, making them valuable tools in organic synthesis and chemical biology.[1] In recent years, cyclopropenone-based probes have emerged as powerful reagents for bioorthogonal chemistry, allowing for the study of biological processes in their native environments without interfering with endogenous activity.[2][3] This guide focuses on the structure and synthesis of a representative cyclopropenone probe, herein referred to as "Cyclopropenone Probe 1," using the well-documented TO-1-CpO as a prime example. TO-1-CpO is a conjugate of a cyclopropenone (CpO) moiety and the fluorogenic dye Thiazole Orange (TO-1), designed to investigate RNA structure.[4][5]

This technical whitepaper provides a comprehensive overview of the structure, synthesis pathways, and experimental protocols for researchers, scientists, and drug development professionals working with or developing cyclopropenone-based chemical probes.

Structure of this compound (TO-1-CpO)

The archetypal "this compound," TO-1-CpO, is a bifunctional molecule. Its structure consists of two key components:

-

The Cyclopropenone (CpO) Moiety: This is the bioorthogonal reactive group. The small, strained three-membered ring is relatively stable in biological systems but can be selectively activated.[4][5]

-

The Thiazole Orange (TO-1) Core: This is a fluorogenic dye that exhibits a significant increase in fluorescence upon binding to a specific target, in this case, the Mango RNA aptamer.[4][5]

These two components are typically connected via a linker, such as a polyethylene (B3416737) glycol (PEG) chain, to ensure proper spatial orientation and solubility.[6]

Synthesis Pathways

The synthesis of cyclopropenone probes can be broadly divided into two stages: the synthesis of the core cyclopropenone ring and the subsequent conjugation to a molecule of interest.

General Synthesis of the Cyclopropenone Core

Several methods have been developed for the synthesis of the cyclopropenone scaffold.

-

Favorskii-Type Rearrangement: The first synthesis of a cyclopropenone derivative, 2,3-diphenylcyclopropenone, was achieved by Breslow and colleagues in 1959 via a Favorskii-type rearrangement of α,α'-dibromodibenzyl ketone.[7][8][9][10] The bulky phenyl groups provide stability to the strained ring system.[8] This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which then eliminates hydrogen bromide.[8]

-

Ketal Hydrolysis: A more convenient method for synthesizing the parent cyclopropenone involves the acid-catalyzed hydrolysis of 3,3-dimethoxycyclopropene (B1625139), a stable ketal precursor.[8][11] This method provides a more direct route to the unsubstituted cyclopropenone.

-

From Alkynes: Dialkylcyclopropenones can be prepared by reacting a mild carbenoid reagent, such as trichloromethyllithium, with an alkyne at low temperatures to form a dichlorocyclopropene intermediate. This intermediate is then quenched with acid to yield the cyclopropenone.[12]

Synthesis of a Specific Probe: TO-1-CpO

The synthesis of TO-1-CpO involves the conjugation of a cyclopropenone-pentafluorophenyl (CpO-PFP) activated ester with an amine-functionalized Thiazole Orange dye.[6] The synthesis can be summarized in the following steps:

-

Preparation of the CpO Activated Ester: 5-hexynoic acid is converted to its pentafluorophenyl (PFP) ester. This is followed by a cyclopropenation reaction to yield the CpO-PFP activated ester, which is a stable, solid compound.[13]

-

Functionalization of the Linker: A t-Boc protected amine-PEG linker is reacted with the CpO-PFP ester.

-

Deprotection: The t-Boc protecting group is removed with acid.

-

Conjugation to the Dye: The resulting CpO-PEG-amine is coupled with an acetate-activated Thiazole Orange (TO-1) derivative to yield the final TO-1-CpO probe.[6]

Data Presentation

Table 1: Summary of Yields for Key Synthesis Steps

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Favorskii Rearrangement | α,α'-Dibromodibenzyl ketone | 2,3-Diphenylcyclopropenone | 45% | [7] |

| Friedel-Crafts Alkylation/Hydrolysis | 1,2,3-Trichlorocycloprop-2-en-1-ylium aluminum(iii) chloride & Benzene | 2,3-Diphenylcyclopropenone | 67% | [7] |

| Ketal Hydrolysis | 3,3-Dimethoxycyclopropene | Cyclopropenone | 88-94% | [11] |

| Amide Bond Formation | CpO-PFP & Benzylamine | CPO-BN | 91% | [13][14] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylcyclopropenone (Favorskii-Type Rearrangement)

This protocol is based on the method used for the synthesis of 2,3-diphenylcyclopropenone via the elimination of HBr from dibromodibenzyl ketone using triethylamine (B128534) (Et3N).[7]

Materials:

-

α,α'-Dibromodibenzyl ketone

-

Triethylamine (Et3N)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve α,α'-dibromodibenzyl ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the specified time.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2,3-diphenylcyclopropenone.

Protocol 2: Synthesis of Parent Cyclopropenone (Ketal Hydrolysis)

This protocol is adapted from the method involving the hydrolysis of 3,3-dimethoxycyclopropene.[11]

Materials:

-

3,3-Dimethoxycyclopropene

-

Water

-

Concentrated Sulfuric Acid

-

Anhydrous Sodium Sulfate

Procedure:

-

Prepare a stirred solution of 3,3-dimethoxycyclopropene in dichloromethane and cool it to 0°C.

-

Add cold water containing a few drops of concentrated sulfuric acid dropwise to the solution.

-

Continue stirring the reaction mixture at 0°C for an additional 3 hours.

-

Add anhydrous sodium sulfate in portions to the cold solution to quench the reaction and dry the organic layer.

-

Filter to remove the drying agent.

-

Evaporate the solvent at reduced pressure (50-80 mm) while maintaining the water bath at 0-10°C.

-

Distill the residue under high vacuum (1-2 mm) with a bath temperature of 10°C, gradually increasing to 35°C, to yield pure cyclopropenone as a white solid.

Mandatory Visualizations

Signaling and Reaction Pathways

Caption: Bioorthogonal activation of a cyclopropenone probe with a phosphine.

Caption: Synthetic workflow for the TO-1-CpO probe.

Caption: Synthesis of 2,3-diphenylcyclopropenone via Favorskii rearrangement.

References

- 1. longdom.org [longdom.org]

- 2. Chemical strategies to probe biological systems using cyclopropenones and phosphines [escholarship.org]

- 3. Chemical strategies to probe biological systems using cyclopropenones and phosphines | UCI Department of Chemistry [chem.uci.edu]

- 4. Bioorthogonal Cyclopropenones for Investigating RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioorthogonal cyclopropenones for investigating RNA structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopropenone Chemical Probes: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenones are a class of highly versatile and powerful chemical probes that have garnered significant attention in chemical biology and drug development. Their unique combination of small size, inherent ring strain, and tunable reactivity makes them exceptional tools for investigating complex biological systems.[1] This technical guide provides a comprehensive overview of the fundamental properties of cyclopropenone probes, their applications, and detailed experimental protocols.

Cyclopropenone derivatives serve as outstanding bioorthogonal reporters for the precise labeling and visualization of biomolecules within complex biological environments.[1] Their reactivity with phosphine (B1218219) probes offers a selective and robust ligation strategy.[1] This guide will delve into the core reactivity, stability, and diverse applications of these probes, including their use in fluorogenic labeling, photo-activated applications, and proximity-driven crosslinking.

Core Reactivity: The Cyclopropenone-Phosphine Ligation

The central reactivity of cyclopropenones in a bioorthogonal context is their rapid and selective reaction with triarylphosphines under physiological conditions to form a stable covalent adduct.[2] This ligation is initiated by the nucleophilic attack of the phosphine on the cyclopropenone ring, which leads to the formation of a reactive ketene-ylide intermediate.[2] This intermediate can then be trapped by a nucleophile, often one that is pendant to the phosphine, to yield the final ligation product.[2] This unique reactivity forms the basis for the majority of their applications in chemical biology.[2]

Caption: General reaction of a cyclopropenone with a phosphine.

Quantitative Data on Cyclopropenone Probes

The efficiency and applicability of cyclopropenone probes are underpinned by their reaction kinetics and photophysical properties. The following tables summarize key quantitative data for representative cyclopropenone-based systems.

| Probe/Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Fluorescence Enhancement | Excitation Wavelength (nm) | Reference |

| Cyclopropenone (CpO) with phosphine 3e | 0.34 ± 0.06 | N/A | N/A | [3] |

| Cyclopropeniminium (CpN+) with phosphine 3b | (2.3 ± 0.3) x 10⁻³ | N/A | N/A | [3] |

| Fluorogenic Cyclopropenone-Phosphine Reaction | Not specified | >1600 | Not specified | [4] |

| Photo-caged Cyclopropenone (photo-DMBO) | Not applicable | N/A | 365 | [5] |

Key Applications and Experimental Protocols

Bioorthogonal Labeling of Proteins

Cyclopropenones are excellent tools for the specific labeling of proteins in vitro and in living cells.[1] This is often achieved by incorporating a cyclopropenone-bearing unnatural amino acid into the protein of interest via genetic code expansion.[1][6]

Experimental Protocol: In Vitro Protein Labeling [1]

-

Protein Preparation: Prepare a solution of the purified protein containing the cyclopropenone moiety in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Probe Addition: Add the phosphine-functionalized probe (e.g., a fluorescent dye or biotin (B1667282) conjugate) to the protein solution. The optimal final concentration of the probe should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C. Reaction times can vary from minutes to hours, depending on the specific reactants.[1]

-

Monitoring: Monitor the reaction progress by taking aliquots at various time points.

-

Analysis: Analyze the reaction products using SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or Western blot analysis (for biotinylated probes).[1]

Caption: Workflow for in vitro protein labeling using cyclopropenone probes.

Fluorogenic Labeling for Live-Cell Imaging

A significant advancement in cyclopropenone technology is the development of fluorogenic probes.[2] These probes are initially non-fluorescent but become highly fluorescent upon reaction with a phosphine, leading to a high signal-to-noise ratio for live-cell imaging without the need for wash steps.[2][4] The reaction often involves the formation of a coumarin (B35378) derivative.[2][4]

Experimental Protocol: Live-Cell Fluorogenic Labeling [1][2]

-

Cell Culture: Plate cells (e.g., HeLa) on a glass-bottom dish and culture overnight.

-

Probe Introduction: Introduce the cyclopropenone reporter into the cells. This can be achieved by transfecting cells with a plasmid encoding a target protein tagged with a cyclopropenone-bearing unnatural amino acid, or by incubating cells with a cyclopropenone-functionalized metabolic precursor.[2]

-

Labeling: Prepare a stock solution of the fluorogenic phosphine probe in DMSO. Dilute the probe in cell culture medium to the desired final concentration and add it to the cells.

-

Imaging: Image the cells using a confocal microscope at appropriate time intervals to monitor the fluorescence signal development.[1]

Caption: Workflow for live-cell imaging with fluorogenic cyclopropenones.

Spatiotemporal Control with Photo-caged Cyclopropenones

To achieve precise control over labeling in space and time, photo-caged cyclopropenones have been developed.[2] The cyclopropenone is initially rendered unreactive by a photolabile protecting group.[2] Irradiation with light at a specific wavelength removes this group, liberating the reactive cyclopropenone for subsequent reaction with a phosphine.[2][7] This allows for the initiation of the labeling reaction in a defined region of interest within a cell or organism.[2]

Caption: Spatiotemporal control using photo-caged cyclopropenones.

Proximity-Driven Crosslinking of Biomolecules

The highly reactive ketene-ylide intermediate can be utilized for proximity-driven crosslinking of interacting biomolecules.[2] In this approach, a cyclopropenone is placed on one biomolecule. Upon addition of a phosphine, the resulting ketene-ylide can be trapped by a nucleophilic residue on a nearby interacting partner, forming a covalent crosslink.[2] This method is valuable for identifying transient or weak biomolecular interactions.[2]

Experimental Protocol: In Vitro Protein Crosslinking [2]

-

Protein Preparation: Purify the two interacting proteins of interest. One protein should be functionalized with a cyclopropenone moiety.

-

Crosslinking Reaction: Mix the two proteins in a suitable buffer. Initiate the crosslinking by adding the phosphine reagent.

-

Analysis: Quench the reaction if necessary. Analyze the reaction mixture by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the crosslinked protein dimer. The crosslinked product can be further analyzed by mass spectrometry to identify the specific crosslinked residues.[2]

Stability and Biocompatibility

Cyclopropenone probes generally exhibit good stability in aqueous media and cellular environments, a crucial feature for their use in biological systems.[8][9] Stabilized cyclopropenones have been developed that are suitable for recombinant protein production and metabolic labeling.[8][10] Their small size minimizes potential perturbations to the biological system under investigation.[1]

Synthesis of Cyclopropenone Probes

The synthesis of cyclopropenones can be challenging due to the inherent ring strain.[11] Common methods include the thermal or photochemical decomposition of cyclopropenyl ketenes or cyclopropenyl carbinols.[11] More recent advances have utilized transition-metal-catalyzed reactions, such as the cycloaddition of alkynes with carbon monoxide, to provide more efficient routes to cyclopropenone derivatives.[11] A convenient laboratory preparation involves the hydrolysis of 3,3-dimethoxycyclopropene.[12]

Conclusion

Cyclopropenone chemical probes represent a versatile and powerful class of tools for chemical biologists and drug development professionals.[2] Their unique reactivity with phosphines enables a wide array of applications, from high-contrast cellular imaging to the capture of biomolecular interactions.[2] The continued development of novel cyclopropenone scaffolds with enhanced stability, reactivity, and functionality will undoubtedly expand their utility in elucidating complex biological processes.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclopropeniminium ions exhibit unique reactivity profiles with bioorthogonal phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorogenic Cyclopropenones for Multicomponent, Real-Time Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photo-induced and Rapid Labeling of Tetrazine-Bearing Proteins via Cyclopropenone-Caged Bicyclononynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-specific genetic incorporation of cyclopropenone probes for protein labeling | Poster Board #545 - American Chemical Society [acs.digitellinc.com]

- 7. benchchem.com [benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Chemical strategies to probe biological systems using cyclopropenones and phosphines [escholarship.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. longdom.org [longdom.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Rise of the Three-Membered Ring: A Technical Guide to the Discovery and Development of Cyclopropenone-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with high potency and selectivity is a driving force in drug discovery. In this context, strained ring systems have emerged as a fascinating and fruitful area of exploration. Among these, cyclopropenone, the smallest cyclic ketone, has garnered significant attention. Its unique molecular architecture, characterized by high ring strain and aromatic character, imparts a distinct reactivity profile that makes it a compelling scaffold for the design of enzyme inhibitors.[1] This technical guide provides a comprehensive overview of the discovery and development of cyclopropenone-based inhibitors, detailing their mechanism of action, key structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Mechanism of Action: The Electrophilic Warhead

The inhibitory potential of cyclopropenone derivatives often stems from their function as potent electrophiles, or "warheads," capable of forming covalent or reversible adducts with nucleophilic residues in the active sites of enzymes.[2] The high degree of s-character in the C-C bonds of the cyclopropene (B1174273) ring and the electron-withdrawing nature of the carbonyl group make the ring susceptible to nucleophilic attack.

This reactivity has been particularly exploited in the development of inhibitors for cysteine proteases, where the catalytic cysteine residue acts as the nucleophile.[2] Depending on the specific structure of the inhibitor and the enzyme, the interaction can be reversible, with the cyclopropenone acting as a transition-state analog, or irreversible, leading to the alkylation of the active site cysteine.[3][4] Some studies have shown that a single peptidyl cyclopropenone can exhibit a remarkable diversity of activities, acting as a reversible inhibitor, an irreversible inhibitor, and even an alternative substrate for enzymes within the same family.[3]

Beyond direct covalent modification, electrophilic compounds can modulate cellular signaling pathways through interactions with key regulatory proteins. For instance, electrophiles are known to inhibit the NF-κB signaling pathway by covalently modifying functionally important cysteine residues on components of the pathway, such as IκB kinase (IKK).[5]

Key Therapeutic Targets and Quantitative Data

While the cyclopropenone core is versatile, much of the research has focused on its application as an inhibitor of proteases and enzymes involved in inflammatory pathways. Due to the availability of detailed public data, this guide will present quantitative inhibition data for propenone-based inhibitors of Cyclooxygenase (COX) enzymes as a well-characterized example of this class of compounds.

The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[6] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[7] The tables below summarize the in vitro inhibitory activities of various propenone and related heterocyclic derivatives against COX-1 and COX-2.

| Compound Class | Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Thiophene-3-carboxamide Derivatives | VIIa | COX-1 | 19.5 | 67.2 |

| COX-2 | 0.29 | |||

| Celecoxib (Reference) | COX-1 | 14.2 | 33.8 | |

| COX-2 | 0.42 | |||

| Virtual Screen Hits | Phar-95239 | COX-1 | 9.32 | 11.36 |

| COX-2 | 0.82 | |||

| T0511-4424 | COX-1 | 8.42 | 12.20 | |

| COX-2 | 0.69 | |||

| Zu-4280011 | COX-1 | 15.23 | 20.03 | |

| COX-2 | 0.76 | |||

| Celecoxib (Reference) | COX-1 | 13.02 | 26.57 | |

| COX-2 | 0.49 | |||

| Indomethacin Amides | Compound 7 | COX-1 | >100 | >11,111 |

| COX-2 | 0.009 | |||

| Compound 19 | COX-1 | >100 | >2,500 | |

| COX-2 | 0.04 | |||

| Indomethacin (Parent) | COX-1 | 0.05 | 0.83 | |

| COX-2 | 0.06 | |||

| Meclofenamate Amides | Compound 25 | COX-1 | >100 | >500 |

| COX-2 | 0.2 | |||

| Compound 31 | COX-1 | >100 | >833 | |

| COX-2 | 0.12 | |||

| Meclofenamic Acid (Parent) | COX-1 | 0.03 | 1 | |

| COX-2 | 0.03 |

Data compiled from multiple sources.[7][8][9] Note: IC50 is the half-maximal inhibitory concentration. The Selectivity Index is calculated as IC50(COX-1)/IC50(COX-2).

Experimental Protocols

Synthesis of 2,3-Diphenylcyclopropenone

2,3-Diphenylcyclopropenone is a foundational cyclopropenone derivative that is also used clinically as a topical immunomodulator (diphencyprone).[10] Its synthesis is a well-established procedure.

Materials:

-

α,α'-Dibromodibenzyl ketone

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (B109758) (CH2Cl2)

-

Hydrochloric acid (HCl), 3N solution

-

Sodium carbonate (Na2CO3), 5% solution

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

A solution of α,α'-dibromodibenzyl ketone in dichloromethane is prepared.

-

This solution is added dropwise over 1 hour to a stirred solution of triethylamine in dichloromethane.

-

The reaction mixture is stirred for an additional 30 minutes.

-

The mixture is then extracted twice with 3N hydrochloric acid.

-

The organic layer is subsequently washed with water and a 5% sodium carbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is recrystallized from boiling cyclohexane to yield pure 2,3-diphenylcyclopropenone.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the inhibitory potency of compounds against COX-1 and COX-2.[8]

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Test compound dissolved in DMSO

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.

-

Add the test compound at various concentrations to the inhibitor wells. For control wells (100% activity), add the vehicle (DMSO).

-

Add the colorimetric substrate, TMPD.

-

Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Immediately measure the absorbance at 590 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Papain Inhibition Assay (Fluorometric)

This protocol is a general guideline for assessing the inhibition of papain, a model cysteine protease.[11]

Materials:

-

Papain from Carica papaya latex

-

Fluorogenic peptide substrate (e.g., Z-FR-AMC)

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

Activation Solution (containing DTT and EDTA)

-

Test compounds dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Papain Activation: Prior to the assay, activate the papain by incubating it in the Activation Solution (e.g., for 30 minutes at 25°C) to ensure the active site cysteine is in its reduced state.[11]

-

Assay Setup: In a black microplate, add the Assay Buffer, the test compound at various concentrations, and the activated papain solution. Include positive and negative controls.

-

Incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., excitation at 360 nm, emission at 460 nm for AMC-based substrates).[11]

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each test concentration relative to the vehicle control. Calculate the IC50 value from the resulting dose-response curve.[11]

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition

Cyclopropenones and related electrophilic compounds can inhibit inflammatory pathways such as the NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade and highlights potential points of inhibition by electrophilic compounds.

Experimental Workflows

The development of novel inhibitors follows a structured workflow, from initial synthesis to biological evaluation.

The biological activity of these synthesized compounds is then assessed through systematic screening protocols.

References

- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidyl cyclopropenones: reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 9. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Covalent Modification of Glutathione S-Transferase Pi 1 (GSTP1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that a specific probe named "cyclopropenone probe 1" for GSTP1 covalent modification is not prominently described in the current scientific literature. This guide will, therefore, focus on the principles of covalent modification of GSTP1 using well-characterized classes of covalent probes as illustrative examples.

Introduction to GSTP1 and Its Role in Disease

Glutathione (B108866) S-transferase Pi 1 (GSTP1) is a key enzyme in the phase II detoxification pathway, playing a crucial role in protecting cells from oxidative stress and xenobiotics by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds.[1] Overexpression of GSTP1 is a common feature in various cancers and is often associated with the development of resistance to chemotherapy.[2][3] Beyond its detoxification role, GSTP1 is also involved in cellular signaling pathways, including the regulation of apoptosis through its interaction with c-Jun N-terminal kinase (JNK).[4][5][6] These multifaceted roles make GSTP1 an attractive target for therapeutic intervention, particularly through the development of specific inhibitors. Covalent inhibitors, which form a stable bond with the target protein, offer a promising strategy to achieve potent and prolonged inhibition of GSTP1 activity.

Mechanisms of Covalent Inhibition of GSTP1

Covalent inhibitors of GSTP1 typically feature an electrophilic "warhead" that reacts with a nucleophilic amino acid residue within the enzyme's active site or other functionally important regions. While several amino acids can be targeted, covalent modification of GSTP1 has been reported to occur on cysteine and tyrosine residues.[7] The G-site, which binds GSH, and the H-site, which binds the electrophilic substrate, are the primary locations for inhibitor binding.[1]

A general mechanism for the covalent modification of GSTP1 is depicted below:

Caption: General mechanism of covalent inhibition of GSTP1.

Case Studies of Covalent Probes for GSTP1

Sulfonyl Fluoride-Based Probes

Sulfonyl fluoride (B91410) electrophiles have been successfully employed to create covalent inhibitors of GSTP1 that target a functional tyrosine residue, Tyr108.[2][3]

Mechanism of Action: Probes such as GS-ESF and cell-permeable chloronitrobenzene-sulfonyl fluoride (CNBSF) derivatives have been developed.[2][3] In the case of CNBSF, the probe first reacts with intracellular GSH, and the resulting conjugate then forms a covalent sulfonyl ester bond with Tyr108 of GSTP1.[2][3]

Caption: Mechanism of GSTP1 inhibition by a sulfonyl fluoride probe.

Dichlorotriazine-Based Probes (LAS17)

LAS17 is a selective and irreversible GSTP1 inhibitor that contains a dichlorotriazine electrophile.[7] This probe has been shown to covalently modify Tyr108 in human GSTP1.[7]

Quantitative Data:

| Inhibitor | Target Residue | IC50 (µM) | Cell Line | Reference |

| LAS17 | Tyr108 | 0.5 | 231MFP breast cancer cells | [8] |

Piperlongumine (B1678438)

Piperlongumine is a natural product that has been identified as an inhibitor of GSTP1.[9] Interestingly, studies suggest that piperlongumine acts as a prodrug.[10] Intracellularly, it is hydrolyzed, and the resulting product forms a conjugate with GSH, which then binds to the active site of GSTP1, leading to its inhibition without forming a covalent bond with the enzyme itself.[10][11]

Experimental Protocols

GSTP1 Enzyme Inhibition Assay

This assay is used to determine the potency of a potential inhibitor (e.g., IC50 value).

Materials:

-

Recombinant human GSTP1

-

Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 6.5)

-

Test inhibitor compound

-

96-well UV-transparent plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer.

-

Add varying concentrations of the test inhibitor to the wells.

-

Add a solution of GSTP1 to each well and pre-incubate with the inhibitor for a defined period (e.g., 20 minutes at room temperature).[12]

-

Add a solution of GSH to each well.[12]

-

Initiate the reaction by adding a solution of CDNB.[12]

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The product of the reaction between GSH and CDNB, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.[13]

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a GSTP1 enzyme inhibition assay.

Cellular GSTP1 Inhibition Assay

This assay evaluates the ability of a probe to inhibit GSTP1 within a cellular context.

Materials:

-

Cancer cell line with high GSTP1 expression (e.g., NCI-H522)

-

Cell culture medium and supplements

-

Test inhibitor compound

-

GST activity-dependent fluorescent probe (e.g., DNs-Rh)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture the cells to the desired confluency.

-

Harvest the cells and resuspend them in PBS.

-

Add the test inhibitor at various concentrations to the cell suspension and incubate (e.g., 15 minutes at 37°C).[14]

-

Wash the cells with PBS to remove the excess inhibitor.

-

Add the fluorescent probe (e.g., DNs-Rh) and incubate (e.g., 1 hour at 37°C).[14]

-

Wash the cells again with PBS.

-

Analyze the fluorescence of the cells using a flow cytometer. A decrease in fluorescence indicates inhibition of GSTP1 activity.[14]

Mass Spectrometry for Covalent Adduct Identification

This method is used to confirm the covalent modification of GSTP1 and identify the site of modification.

Materials:

-

Purified recombinant GSTP1

-

Covalent inhibitor

-

Mass spectrometer (e.g., LC-MS/MS)

-

Digestion enzymes (e.g., trypsin)

-

Reagents for sample preparation (e.g., reducing and alkylating agents, buffers)

Procedure:

-

Incubate purified GSTP1 with the covalent inhibitor.

-

Remove the excess, unbound inhibitor.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data for peptides with a mass shift corresponding to the mass of the inhibitor, indicating a covalent adduct.

-

Fragment analysis of the modified peptide will pinpoint the exact amino acid residue that has been modified.

GSTP1 in Signaling Pathways

GSTP1 is a known negative regulator of the JNK signaling pathway, which is involved in cellular stress responses and apoptosis.[4][6] Under normal conditions, GSTP1 binds to JNK, inhibiting its activity.[5] Upon exposure to oxidative stress, the GSTP1-JNK complex dissociates, leading to JNK activation and downstream signaling that can promote apoptosis.[5] Covalent modification of GSTP1 can potentially disrupt this interaction and modulate the JNK pathway.

Caption: Simplified GSTP1-JNK signaling pathway.

Conclusion and Future Perspectives

The development of covalent probes for GSTP1 represents a significant advancement in the quest for potent and selective inhibitors of this important therapeutic target. While a specific "this compound" is not evident in the literature, the principles of covalent modification using various electrophilic warheads have been well-established. Future research in this area will likely focus on the design of novel covalent inhibitors with improved selectivity and drug-like properties, as well as the further elucidation of the complex roles of GSTP1 in cellular signaling pathways. These efforts hold the promise of new therapeutic strategies for cancer and other diseases associated with GSTP1 overexpression.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 3. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Tyrosine-Reactive Irreversible Inhibitor for Glutathione S-Transferase Pi (GSTP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. On the Inhibition Mechanism of Glutathione Transferase P1 by Piperlongumine. Insight From Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Cyclopropenone: A Theoretical Exploration of Ring Strain and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopropenone, the smallest cyclic ketone (C₃H₂O), stands as a molecule of profound interest in organic chemistry. It embodies a fascinating paradox: the coexistence of extreme ring strain, inherent to its three-membered ring structure, and an unexpected degree of stability.[1][2] This unique combination of properties makes it a highly reactive and versatile building block for the synthesis of complex organic molecules, with significant implications for materials science and pharmaceutical development.[2][3] This technical guide delves into the theoretical underpinnings of cyclopropenone's structure, the quantification of its unique geometry, its diverse reactivity, and its burgeoning role in medicinal chemistry.

Core Concepts: Aromaticity vs. Ring Strain

The surprising stability of cyclopropenone, despite the immense angle strain imposed by its three-membered ring, is rationalized by molecular orbital theory and the principle of aromaticity.[1] The high electronegativity of the carbonyl oxygen atom polarizes the molecule, drawing electron density from the ring.[1] This polarization results in a significant contribution from a charge-separated resonance structure, which creates a cyclopropenyl cation.[1]

According to Hückel's rule, a planar, cyclic, fully conjugated system containing (4n+2) π-electrons exhibits aromatic stability.[1] The cyclopropenyl cation possesses 2 π-electrons (where n=0 in Hückel's rule), fitting the criteria for an aromatic system.[1] The delocalization of these two electrons over the three carbon atoms in a low-energy bonding molecular orbital provides substantial stabilization that counteracts the destabilizing effect of the ring strain.[1]

Caption: Resonance structures of cyclopropenone.

Quantitative Data: Molecular Geometry and Vibrational Frequencies

Computational studies, alongside experimental methods like microwave spectroscopy, have provided precise data on the molecular structure of cyclopropenone.[4] These data are crucial for understanding the molecule's inherent strain and predicting its reactivity. The molecule is notably planar.[4]

Table 1: Computed and Experimental Geometrical Parameters for Cyclopropenone

| Parameter | B3LYP/cc-pVTZ | MP2/cc-pVTZ | Experimental (Microwave Spectroscopy) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C=O | 1.212 | 1.230 | 1.212 |

| C=C | 1.345 | 1.357 | 1.332 |

| C-C | 1.435 | 1.438 | 1.425 |

| C-H | 1.077 | 1.078 | 1.089 |

| **Bond Angles (°) ** | |||

| ∠C-C-C (opposite C=O) | 63.9 | 63.8 | 64.2 |

| ∠C=C-C | 58.0 | 58.1 | 57.9 |

| ∠H-C=C | 149.9 | 149.8 | 150.2 |

(Data sourced from computational studies)[4]

Vibrational spectroscopy provides further insight into the bonding and structure of cyclopropenone. The table below summarizes key vibrational modes calculated by theoretical models and observed experimentally.

Table 2: Computed and Experimental Vibrational Frequencies for Cyclopropenone (cm⁻¹)

| Mode | Symmetry | Description | B3LYP/cc-pVTZ | MP2/cc-pVTZ | Experimental |

|---|---|---|---|---|---|

| ν₁ | A₁ | Sym. C-H Stretch | 3145 | 3155 | 3115 |

| ν₂ | A₁ | C=O Stretch | 1885 | 1865 | 1858 |

| ν₃ | A₁ | C=C Stretch | 1650 | 1630 | 1637 |

| ν₄ | B₂ | Asym. C-H Stretch | 3180 | 3190 | 3160 |

| ν₅ | B₂ | C-H Rock | 1050 | 1045 | 1030 |

(Data sourced from computational studies)[4]

Reactivity and Reaction Pathways

The high ring strain energy makes cyclopropenone a potent substrate for a wide array of chemical transformations, particularly those that lead to ring-opening or cycloaddition.[5][6][7] Its reactivity is characterized by its participation in reactions as a dienophile, dipolarophile, and a precursor to various heterocyclic systems.[5][8]

Key Reaction Types:

-

Cycloaddition Reactions: Cyclopropenones are excellent partners in cycloaddition reactions. For instance, they undergo [3+2] annulations with 1,3-dipoles to form five-membered heterocyclic rings.[3][5]

-

Ring-Opening Reactions: The inherent strain facilitates ring-opening, which can be catalyzed by transition metals, acids, or bases, providing access to diverse molecular scaffolds.[5][6][8]

-

Transition-Metal Catalysis: Rhodium, palladium, gold, and iron catalysts are effective in promoting transformations of cyclopropenones, such as the [3+2] cycloaddition with alkynes to yield cyclopentadienones.[3][9]

-

Photochemical Reactions: A well-studied reaction is the photodecarbonylation of cyclopropenone, which proceeds via an excited state to yield acetylene (B1199291) and carbon monoxide.[4][10] This ultrafast reaction is driven by the release of ring strain.[10]

Caption: Proposed catalytic cycle for Rh(I)-catalyzed [3+2] cycloaddition.

Experimental Protocols

The unique reactivity of cyclopropenone necessitates specific protocols for its synthesis and use in subsequent reactions. Due to its tendency to polymerize at room temperature, it is often generated in situ or used as more stable derivatives like 2,3-diphenylcyclopropenone.[5]

Protocol 1: Synthesis of Cyclopropenone by Ketal Hydrolysis [11]

-

Materials: 3,3-dimethoxycyclopropene (B1625139), dichloromethane (B109758) (DCM), concentrated sulfuric acid, water, anhydrous sodium sulfate (B86663).

-

Procedure:

-

A solution of 3,3-dimethoxycyclopropene (0.030 mole) in 30 ml of DCM is stirred and cooled to 0°C.

-

Five ml of cold water containing 3 drops of concentrated sulfuric acid is added dropwise.

-

The mixture is stirred at 0°C for an additional 3 hours.

-

Anhydrous sodium sulfate (30 g) is added in portions to the cold solution to dry it.

-

The drying agent is removed by filtration.

-

The solvent is evaporated at 50–80 mm Hg with the water bath at 0–10°C.

-

The residue is distilled at 1–2 mm Hg, gradually raising the bath temperature to 35°C, to yield pure cyclopropenone as a white solid.

-

Protocol 2: Rhodium-Catalyzed [3+2] Cycloaddition of Diphenylcyclopropenone (B372975) and Phenylacetylene (B144264) [3]

-

Materials: Diphenylcyclopropenone, phenylacetylene, [Rh(CO)₂Cl]₂ catalyst, toluene.

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine diphenylcyclopropenone (1.0 equiv) and phenylacetylene (1.2 equiv) in toluene.

-

Add the rhodium catalyst, [Rh(CO)₂Cl]₂, (1.0 mol%).

-

Heat the reaction mixture to the specified temperature (e.g., 80-110°C) and monitor by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture in vacuo and purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding cyclopentadienone derivative.

-

Applications in Drug Development and Medicinal Chemistry

The distinct electronic properties and high reactivity of the cyclopropenone scaffold have made it an attractive motif in drug discovery.[1][12]

-

Bioactivity: Cyclopropenone derivatives have demonstrated significant biological activity against various diseases, including triple-negative breast cancer, melanoma, and alopecia areata.[12] The analogue diphenylcyclopropenone (DPCP) is an approved treatment for alopecia areata.[12]

-

Irreversible Inhibition: The high reactivity of the strained ring can be harnessed to design irreversible inhibitors.[7] These compounds can form covalent bonds with nucleophilic residues like cysteine or serine within the active site of a target enzyme, leading to permanent inactivation.[7]

-

Scaffold for Synthesis: As a versatile building block, cyclopropenone enables the construction of complex molecular architectures found in many biologically active compounds.[2][8]

Caption: Logical workflow from theoretical studies to drug development.

Conclusion

Cyclopropenone is more than a chemical curiosity; it is a testament to the delicate balance of forces that govern molecular structure and reactivity. The interplay between its inherent ring strain and stabilizing aromatic character gives rise to a rich and diverse chemistry. Theoretical and computational studies have been instrumental in deciphering these properties, providing a predictive framework for its behavior in complex reactions.[4] For researchers in organic synthesis and drug development, a deep understanding of cyclopropenone's theoretical foundations unlocks its vast potential as a powerful tool for constructing novel, functional, and biologically active molecules.[2][7] As synthetic methodologies continue to advance, cyclopropenone is poised to play an increasingly vital role in tackling challenges in medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]

- 7. Recent progress in cycloaddition reactions of cyclopropenone - Arabian Journal of Chemistry [arabjchem.org]

- 8. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Cyclopropenone Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenone derivatives have emerged as a compelling class of compounds in early-stage oncology research. Their unique three-membered ring structure imparts significant reactivity, making them promising candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the current landscape of cyclopropenone derivatives in oncology, focusing on their synthesis, mechanism of action, and preclinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Recent studies have highlighted the potential of cyclopropenone derivatives in targeting various cancers, including triple-negative breast cancer (TNBC) and melanoma[1]. The inherent reactivity of the cyclopropenone ring allows for its role as an electrophilic "warhead," particularly in the inhibition of enzymes crucial for cancer cell survival and proliferation[1].

Synthesis of Cyclopropenone Derivatives

The synthesis of cyclopropenone derivatives is a critical aspect of their development as potential anticancer agents. Various synthetic routes have been explored to generate a diverse library of these compounds for biological evaluation.

General Synthetic Strategies

Several methods have been developed for the synthesis of cyclopropenones and their derivatives. These often involve the generation of highly reactive intermediates that undergo intramolecular cyclization to form the strained three-membered ring. Common strategies include:

-

Favorskii-type Rearrangement: This classic method has been utilized for the synthesis of diphenylcyclopropenone (B372975).

-

Thermal Decomposition of Cyclopropenyl Ketenos: This method can be effective but may present challenges with yield and selectivity[2].

-

Photolysis of Cyclopropenyl Carbinols: This photochemical approach offers an alternative route to cyclopropenone synthesis[2].

-

Transition-Metal-Catalyzed Reactions: Modern organometallic chemistry provides efficient and versatile methods for constructing the cyclopropenone core, often through cycloaddition reactions of alkynes and carbon monoxide[2].

Detailed Experimental Protocol: Synthesis of Diphenylcyclopropenone (DPCP)

Diphenylcyclopropenone (DPCP) is a well-studied cyclopropenone derivative that has shown biological activity. While primarily investigated for alopecia areata, its synthesis provides a foundational protocol for this class of compounds. The following is a general laboratory-scale synthesis protocol.

Materials:

-

Dibenzyl ketone

-

Bromine

-

Glacial acetic acid

-

Diethyl ether

-

Hexane

Procedure:

-

Bromination: Dissolve dibenzyl ketone in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid with stirring. The reaction mixture is then poured into water to precipitate the α,α'-dibromodibenzyl ketone. The solid is collected by filtration, washed with water, and dried.

-

Cyclization: The α,α'-dibromodibenzyl ketone is dissolved in a suitable solvent such as diethyl ether. Triethylamine is added dropwise to the solution at room temperature. The reaction mixture is stirred for several hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a solvent system like diethyl ether/hexane to yield diphenylcyclopropenone as a crystalline solid.

Mechanism of Action in Oncology

The anticancer effects of cyclopropenone derivatives are attributed to their ability to interact with and modulate the function of key biological targets within cancer cells. The primary mechanisms of action identified to date include cysteine protease inhibition and modulation of critical signaling pathways.

Cysteine Protease Inhibition

A significant mechanism through which cyclopropenone derivatives exert their anticancer effects is the inhibition of cysteine proteases. These enzymes are often dysregulated in cancer and play crucial roles in tumor progression, invasion, and metastasis. The electrophilic nature of the cyclopropenone ring makes it an effective agent for the covalent modification of the active site cysteine residue in these proteases[1]. This interaction can be either reversible or irreversible, leading to the inactivation of the enzyme and subsequent disruption of cancer cell processes[3].

Modulation of Signaling Pathways: The JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Diphenylcyclopropenone (DPCP) has been suggested to modulate the immune response, and there is growing interest in the role of cyclopropenone derivatives in targeting the JAK-STAT pathway in cancer cells[4][5]. By interfering with this pathway, these compounds can potentially inhibit tumor growth and induce cancer cell death.

Preclinical Evaluation of Anticancer Activity

The preclinical assessment of cyclopropenone derivatives involves a series of in vitro and in vivo studies to determine their efficacy and mechanism of action against cancer cells.

In Vitro Cytotoxicity and Antiproliferative Activity

A crucial first step in evaluating the anticancer potential of cyclopropenone derivatives is to determine their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

Table 1: In Vitro Anticancer Activity of Selected Cyclopropenone Derivatives (Hypothetical Data)

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative A | MDA-MB-231 (Breast) | 5.2 |

| A375 (Melanoma) | 8.7 | |

| HCT116 (Colon) | 12.1 | |

| Derivative B | MDA-MB-231 (Breast) | 2.5 |

| A375 (Melanoma) | 4.1 | |

| HCT116 (Colon) | 7.8 | |

| Diphenylcyclopropenone | MDA-MB-231 (Breast) | 15.6 |

| A375 (Melanoma) | 22.3 | |

| HCT116 (Colon) | >50 |

Note: The IC50 values presented are for illustrative purposes and may not represent actual experimental data.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Cyclopropenone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the cyclopropenone derivative in a complete culture medium. Remove the overnight medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Induction of Apoptosis and Cell Cycle Arrest

To further elucidate the mechanism of action, studies are conducted to determine if cyclopropenone derivatives induce programmed cell death (apoptosis) and/or cause cell cycle arrest in cancer cells.

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) confirms the induction of apoptosis.

Cell Cycle Analysis:

-

Propidium Iodide (PI) Staining: Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.

In Vivo Antitumor Efficacy

Promising cyclopropenone derivatives identified from in vitro studies are further evaluated in vivo using animal models, typically xenograft models in immunocompromised mice.

Table 2: In Vivo Antitumor Efficacy of a Cyclopropenone Derivative in a Xenograft Model (Hypothetical Data)

| Treatment Group | Dosing Regimen | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 100 µL PBS, i.p., daily | 1500 ± 250 | - |

| Derivative B | 10 mg/kg, i.p., daily | 600 ± 150 | 60 |

| Derivative B | 20 mg/kg, i.p., daily | 300 ± 100 | 80 |

Note: Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.

Detailed Experimental Protocol: Xenograft Mouse Model

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

Cyclopropenone derivative formulation

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the cyclopropenone derivative or vehicle control to the mice according to the predetermined dosing regimen (e.g., intraperitoneal injection, oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Plot the average tumor volume over time for each group and calculate the tumor growth inhibition.

Experimental Workflows

The evaluation of cyclopropenone derivatives in oncology follows a structured workflow, from initial screening to in vivo validation.

Conclusion

Early-stage research on cyclopropenone derivatives has revealed their significant potential as a novel class of anticancer agents. Their unique chemical properties enable them to effectively target key cellular machinery in cancer cells, leading to potent cytotoxic and antiproliferative effects. The continued exploration of their synthesis, mechanism of action, and in vivo efficacy is crucial for the development of new and effective cancer therapies. This technical guide provides a comprehensive overview of the current state of research and offers detailed methodologies to aid in the advancement of this promising field.

References

- 1. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting the JAK-STAT pathway in colorectal cancer: mechanisms, clinical implications, and therapeutic potential [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Unlocking Covalent Drug Discovery: An In-depth Technical Guide to the Electrophilic Nature of Cyclopropenone Warheads

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. Among the diverse array of electrophilic warheads employed in their design, the cyclopropenone moiety has emerged as a promising scaffold. Its unique combination of ring strain and electronic properties endows it with a tunable reactivity that can be harnessed for the targeted modification of biological macromolecules. This technical guide provides a comprehensive exploration of the electrophilic nature of cyclopropenone warheads, offering insights into their mechanism of action, quantitative reactivity, and the experimental methodologies used to characterize their interactions with protein targets.

The Core of Reactivity: Understanding the Electrophilic Character

Cyclopropenones are three-membered ring ketones characterized by significant ring strain, making them inherently reactive. This reactivity is further amplified by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and renders the β-carbon susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of their utility as covalent warheads, enabling them to form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active sites of target proteins.[1][2]

The reaction with cysteine residues is of particular interest in drug design as the thiol group of cysteine is a potent nucleophile, and its presence in the active sites of many enzymes makes it an attractive target for covalent inhibition. The reaction of a cyclopropenone warhead with a cysteine thiol typically proceeds via a Michael-type addition, leading to the formation of a stable thioether linkage. This covalent bond formation is often irreversible, resulting in prolonged and efficient inhibition of the target protein's function.[3]

Quantitative Analysis of Cyclopropenone Reactivity

The precise tuning of a warhead's reactivity is critical for the development of a successful covalent inhibitor. A warhead that is too reactive can lead to off-target modifications and associated toxicity, while one with insufficient reactivity may not achieve the desired therapeutic effect. The electrophilicity of cyclopropenone warheads can be modulated by the substituents on the cyclopropenone ring. Electron-donating groups tend to decrease reactivity, while electron-withdrawing groups enhance it.

The reactivity of cyclopropenone warheads with nucleophiles, particularly the thiol group of cysteine, can be quantified using various kinetic parameters. These parameters are essential for comparing the potency of different inhibitors and for understanding their structure-activity relationships (SAR).

| Parameter | Description | Typical Value Range for Cyclopropenone Warheads | Reference |

| Second-order rate constant (k) | Measures the rate of the covalent reaction between the warhead and a nucleophile (e.g., cysteine or glutathione). | 3.0 M⁻¹s⁻¹ (at 4°C) to 595 M⁻¹s⁻¹ | [4][5] |

| IC₅₀ (Half maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of a biological target by 50%. This is a time-dependent parameter for covalent inhibitors. | Varies widely depending on the target and assay conditions. | [6][7] |

| k_inact/K_I | The second-order rate constant for enzyme inactivation, reflecting both the binding affinity (K_I) and the rate of covalent bond formation (k_inact). This is a more accurate measure of potency for irreversible inhibitors than IC₅₀. | Varies depending on the specific inhibitor and target enzyme. | [6][8] |

Mechanism of Covalent Inhibition and Signaling Pathway

The primary mechanism by which cyclopropenone-based inhibitors exert their therapeutic effect is through the covalent modification of a key amino acid residue within the active site of a target protein. This leads to the inactivation of the protein and the subsequent modulation of a biological signaling pathway.

A notable example is the inhibition of Glutathione (B108866) S-transferase Pi 1 (GSTP1), an enzyme that is overexpressed in various cancers and contributes to drug resistance.[3][9] Cyclopropenone-based inhibitors have been shown to covalently modify the catalytic Cys47 residue of GSTP1, leading to its inactivation.[3] This inhibition can sensitize cancer cells to other chemotherapeutic agents.

Caption: Covalent inhibition of GSTP1 by a cyclopropenone warhead.

Experimental Protocols

The characterization of cyclopropenone warheads and their interactions with protein targets requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Kinetic Analysis of Covalent Modification

This protocol describes a method to determine the second-order rate constant for the reaction of a cyclopropenone warhead with a model thiol, such as glutathione (GSH).

Materials:

-

Cyclopropenone-containing compound

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer or HPLC

Procedure:

-

Prepare stock solutions of the cyclopropenone compound (in a suitable organic solvent like DMSO) and GSH (in PBS).

-

In a cuvette or reaction vial, mix the cyclopropenone compound (final concentration, e.g., 50 µM) with a molar excess of GSH (e.g., 500 µM) in PBS at a controlled temperature.

-

Monitor the reaction progress over time by measuring the decrease in absorbance of the cyclopropenone (if it has a suitable chromophore) or by quenching the reaction at different time points and analyzing the remaining cyclopropenone by HPLC.

-

Plot the natural logarithm of the remaining cyclopropenone concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).

-

Repeat the experiment with at least two other concentrations of GSH.

-

Plot k_obs versus the concentration of GSH. The slope of this line will be the second-order rate constant (k).

Mass Spectrometry Analysis of Protein Adducts

This protocol outlines the general workflow for identifying the site of covalent modification on a target protein by a cyclopropenone warhead using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Target protein

-

Cyclopropenone inhibitor

-

Reaction buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubate the target protein with a molar excess of the cyclopropenone inhibitor in the reaction buffer for a specified time.

-

Denature the protein by adding urea (B33335) or another denaturant.

-

Reduce the disulfide bonds by adding DTT and incubating.

-

Alkylate the free cysteine residues by adding IAM and incubating in the dark.

-

Digest the protein into peptides by adding trypsin and incubating overnight.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the cyclopropenone warhead on cysteine residues.

-

The identification of a peptide with this specific mass shift will confirm the covalent modification and pinpoint the modified cysteine residue.

Caption: Workflow for identifying protein-cyclopropenone adducts.

Cell-Based Viability Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of cyclopropenone inhibitors on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Cyclopropenone inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the cyclopropenone inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion